

Application Notes: Cytotoxicity of Amphotericin B Deoxycholate in Mammalian Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amphotericin b deoxycholate*

Cat. No.: *B1261006*

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Introduction

Amphotericin B is a potent polyene antifungal agent widely used in the treatment of systemic fungal infections. The conventional formulation, **Amphotericin B deoxycholate**, utilizes a bile salt, deoxycholate, as a solubilizing agent to enable intravenous administration.[1][2] Despite its efficacy, the clinical use of **Amphotericin B deoxycholate** is often limited by its significant toxicity to mammalian cells, particularly nephrotoxicity.[3][4] Understanding and quantifying this cytotoxicity is crucial for the development of new, less toxic formulations and for establishing safe therapeutic windows.

Mechanism of Cytotoxicity

The cytotoxic action of Amphotericin B in mammalian cells is primarily attributed to its interaction with cholesterol, a key component of the cell membrane.[5][6] Amphotericin B molecules bind to cholesterol, forming transmembrane channels or pores.[3][6] This disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular ions (such as potassium) and small molecules, and ultimately, cell death.[3][6] While Amphotericin B has a higher affinity for ergosterol, the primary sterol in fungal cell membranes, its binding to mammalian cholesterol is significant enough to cause dose-dependent toxicity.[5][6]

Cytotoxicity Assays

Several in vitro assays can be employed to evaluate the cytotoxicity of **Amphotericin B deoxycholate**. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and lysosomal function. Commonly used methods include the MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) assays. The choice of assay may depend on the specific research question and the cell type being investigated.

I. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.^{[7][8]} In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.^{[7][9]} The amount of formazan produced is directly proportional to the number of living, metabolically active cells.^{[7][10]}

Experimental Protocol

- Cell Seeding:
 - Culture mammalian cells of choice in appropriate complete medium.
 - Trypsinize and count the cells, ensuring viability is above 95%.
 - Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5×10^3 to 1×10^4 cells/well) in a final volume of 100 μ L per well.^[11]
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.^{[11][12]}
- Preparation of **Amphotericin B Deoxycholate**:
 - Prepare a stock solution of **Amphotericin B deoxycholate** in a suitable solvent, such as sterile water or DMSO.^[2]
 - Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment.^[12]
- Treatment of Cells:

- Carefully remove the medium from the wells.
- Add 100 µL of the medium containing different concentrations of **Amphotericin B deoxycholate** to the respective wells.
- Include a vehicle control (medium with the solvent used to dissolve the drug at the highest concentration used) and a no-treatment control (medium only).[\[11\]](#)
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[\[13\]](#)
- MTT Assay Procedure:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[\[7\]](#)[\[9\]](#)
 - Incubate the plate for 3-4 hours at 37°C.[\[7\]](#)[\[10\]](#)
 - Carefully remove the MTT-containing medium.
 - Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[10\]](#)[\[11\]](#)
 - Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[\[9\]](#)
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[\[9\]](#)[\[11\]](#)
 - Calculate the percentage of cell viability for each concentration relative to the control (untreated cells) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
 - Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.[\[11\]](#)

Data Presentation

Concentration of Amphotericin B Deoxycholate (µg/mL)	Mean Absorbance (570 nm)	Standard Deviation	% Cell Viability
0 (Vehicle Control)	1.254	0.087	100
1	1.103	0.075	87.9
5	0.878	0.061	70.0
10	0.627	0.049	50.0
25	0.313	0.033	25.0
50	0.125	0.018	10.0
100	0.050	0.011	4.0
IC50 (µg/mL)	10.0		

II. Neutral Red Uptake (NRU) Assay for Cell Viability

The Neutral Red Uptake (NRU) assay is a cytotoxicity test that assesses the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[\[14\]](#)[\[15\]](#) The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[\[14\]](#) Damage to the cell surface or lysosomal membranes caused by a toxic substance results in a decreased uptake and binding of Neutral Red.[\[14\]](#)[\[16\]](#)

Experimental Protocol

- Cell Seeding:
 - Follow the same procedure as for the MTT assay to seed cells in a 96-well plate and incubate for 24 hours.[\[16\]](#)
- Treatment of Cells:

- Expose the cells to various concentrations of **Amphotericin B deoxycholate** as described for the MTT assay and incubate for the desired duration.
- Neutral Red Uptake Procedure:
 - After treatment, remove the medium and wash the cells with 150 µL of pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).[15]
 - Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well.[16]
 - Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to take up the dye.[16]
 - Remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[15]
- Dye Extraction and Measurement:
 - Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.[15]
 - Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the dye.[15]
- Data Acquisition and Analysis:
 - Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[15]
 - Calculate the percentage of Neutral Red uptake relative to the control wells. % Viability = (OD of Treated Cells / OD of Control Cells) x 100
 - Determine the IC₅₀ value.[16]

Data Presentation

Concentration of Amphotericin B Deoxycholate (µg/mL)	Mean Absorbance (540 nm)	Standard Deviation	% Cell Viability
0 (Control)	0.988	0.065	100
1	0.901	0.059	91.2
5	0.741	0.048	75.0
10	0.543	0.037	55.0
25	0.296	0.025	30.0
50	0.148	0.019	15.0
100	0.069	0.012	7.0
IC50 (µg/mL)	~12.0		

III. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.^{[17][18]} LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage.^[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.^[17] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.^[17]

Experimental Protocol

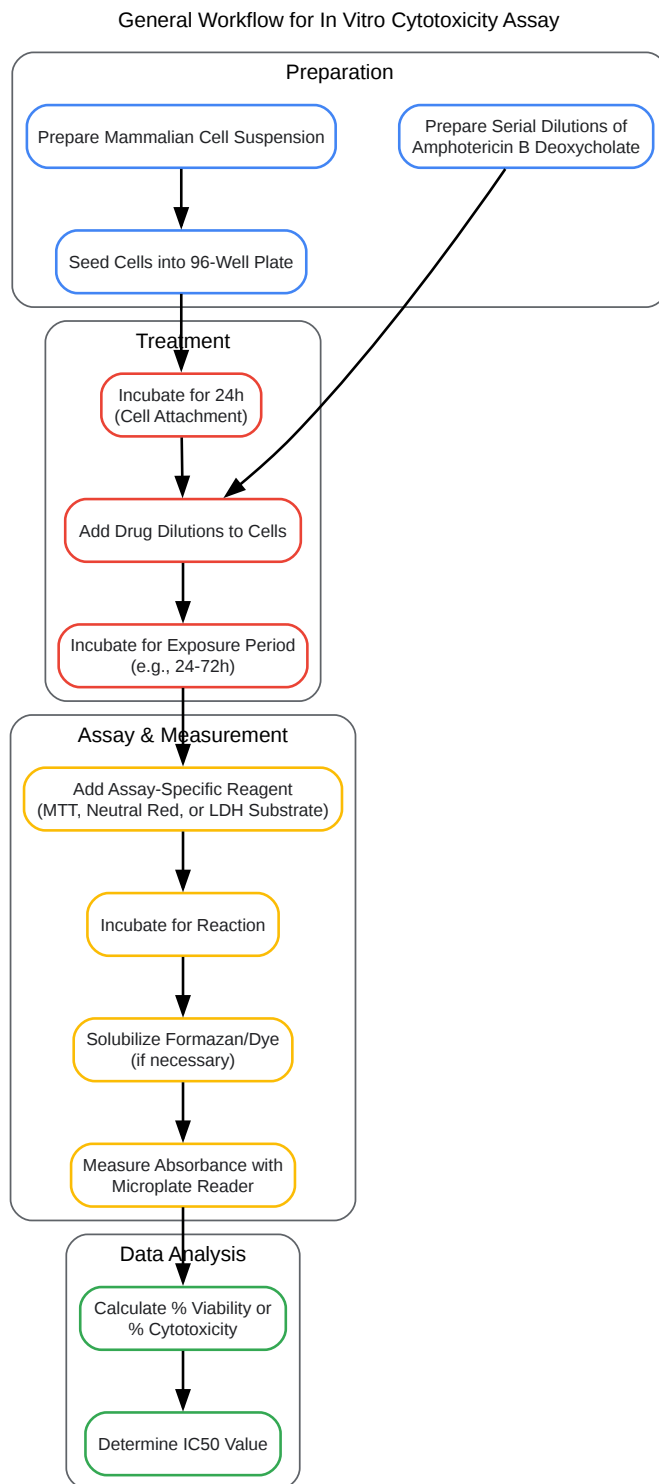
- Cell Seeding and Treatment:
 - Seed and treat cells with **Amphotericin B deoxycholate** in a 96-well plate as described in the previous protocols.
 - It is important to include the following controls in triplicate:^[17]
 - Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

- Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) to cause 100% cell lysis.[\[17\]](#)
- Background Control: Medium only, to account for any LDH present in the serum.[\[19\]](#)
- Sample Collection:
 - After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[\[17\]](#)[\[19\]](#)
 - Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[\[11\]](#)[\[17\]](#)
- LDH Reaction:
 - Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
 - Add 50 µL of the reaction mixture to each well containing the supernatant.[\[17\]](#)
 - Incubate the plate at room temperature for 30 minutes, protected from light.[\[17\]](#)
- Stopping the Reaction and Measurement:
 - Add 50 µL of stop solution (provided in the kit) to each well.[\[17\]](#)
 - Gently tap the plate to mix.
 - Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[\[17\]](#)
- Data Acquisition and Analysis:
 - Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background.
 - Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =
$$\frac{[(\text{Compound-Treated LDH Activity} - \text{Spontaneous LDH Activity}) / (\text{Maximum LDH Activity} - \text{Spontaneous LDH Activity})] \times 100}{}$$

Data Presentation

Concentration of Amphotericin B Deoxycholate (µg/mL)	Mean Absorbance (490 nm)	Standard Deviation	% Cytotoxicity
0 (Spontaneous Release)	0.150	0.012	0
1	0.215	0.018	7.2
5	0.345	0.025	21.7
10	0.550	0.039	44.4
25	0.850	0.055	77.8
50	1.050	0.068	100.0
100	1.060	0.071	101.1
Maximum Release	1.050	0.070	100

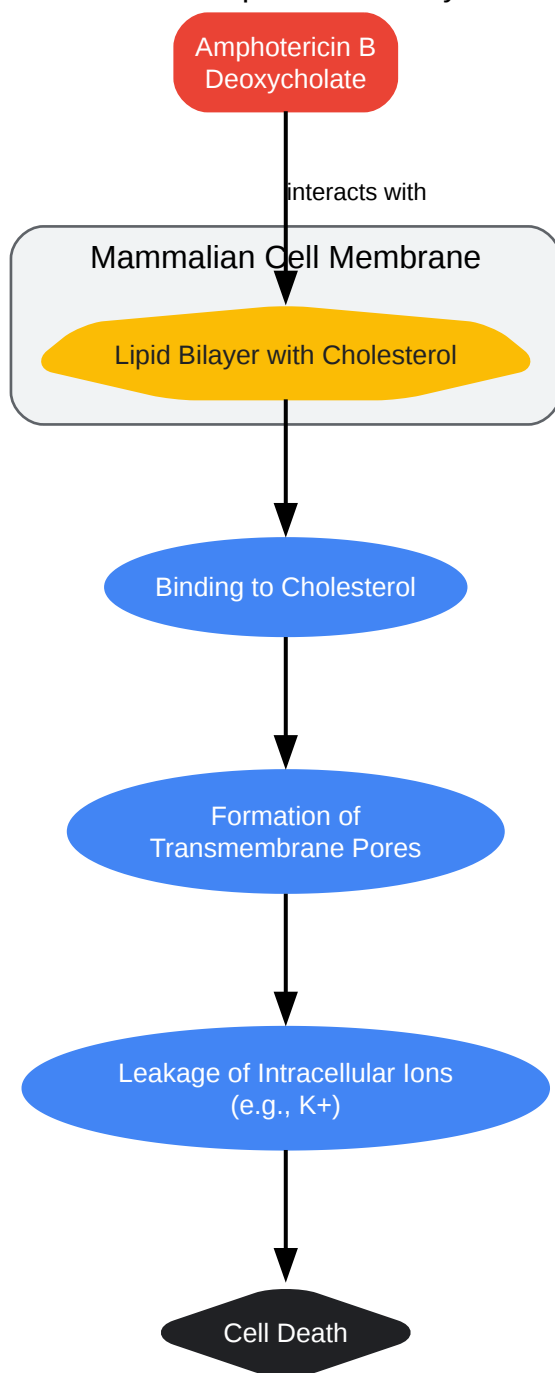
Visualization of Experimental Workflow



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Caption: General workflow for assessing the cytotoxicity of **Amphotericin B deoxycholate**.

Mechanism of Amphotericin B Cytotoxicity

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Caption: Simplified signaling pathway of Amphotericin B induced cytotoxicity.

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- To cite this document: BenchChem. [Application Notes: Cytotoxicity of Amphotericin B Deoxycholate in Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261006#cytotoxicity-assay-protocol-for-amphotericin-b-deoxycholate-in-mammalian-cells>]

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